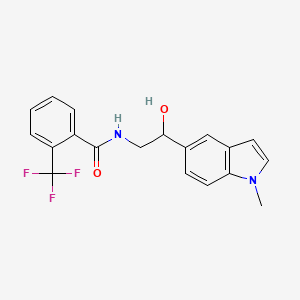

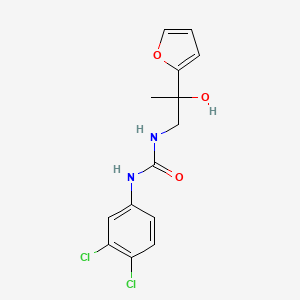

1-(2-Isocyanoethyl)-2,3-dihydroindole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “1-(2-Isocyanoethyl)-2,3-dihydroindole” has been reported. For instance, a Co-catalyzed coupling of 3-(2-isocyanoethyl)indoles with organic azides in pure water for accessing spiroindolenine derivatives was developed . Another method involved tandem reactions of the yttrium (iii) catalyzed ring-opening reaction of 2,2′-diester aziridines with 3-(2-isocyanoethyl)indoles and the subsequent Friedel–Crafts/Mannich/desulfonylation .Chemical Reactions Analysis

Isocyanides, such as “this compound”, are known to participate in various chemical reactions. For example, they can undergo cyclization reactions to produce N-containing heterocycles . They can also react with sulfur and catalytic amounts of amine bases to form isothiocyanates .Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Synthesis of 1,3-di[alkoxy(aryloxy)carbonyl]-2-oxo-2,3-dihydroindoles : A method for synthesizing 1,3-di[alkoxy(aryloxy)carbonyl]-2-oxo-2,3-dihydroindoles was developed, starting from N,O-diacylated compounds derived from 2-oxindoles (Porcs-Makkay et al., 2000).

New 2,3-Dihydroindole Derivatives Synthesis : 2,3-Dihydroindoles have been explored for synthesizing compounds with neuroprotective and antioxidant properties. This work details a synthetic strategy for new 2,3-dihydroindole derivatives (Volkova et al., 2022).

Synthesis of 2-vinylation products of Indole : The reaction of 4,7-dihydroindole with dimethyl acetylenedicarboxylate provides a route to 2-vinylindoles, used in Diels-Alder reactions to form carbazoles (Çavdar & Saracoglu, 2006).

Polycyclic Isoindoles Tandem Synthesis : An easy multicomponent synthesis of polycyclic isoindoles from cyclic 1,3-dicarbonyls, aldehydes, isocyanides, and maleimides is reported, demonstrating their utility as intermediates in complex molecule synthesis (Bornadiego et al., 2019).

Synthesis of Isoindoles from 2-Cyanobenzaldehyde : A method for synthesizing various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles by treating 2-cyanobenzaldehyde with alcohols in the presence of an acid catalyst (Sato et al., 1988).

Biological Activity and Medicinal Chemistry

Melatonin Receptor Binding Affinity : 2,3-Dihydroindoles have been evaluated for their melatonin receptor binding affinity, indicating potential in synthesizing analogs of the endogenous hormone melatonin (Volkova et al., 2022).

COX-2 Inhibitors Synthesis : 1,3-Diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives have been synthesized and evaluated as COX-2 inhibitors, showing potential in developing non-sulfonyl moiety based anti-inflammatory drugs (Portevin et al., 2000).

Wirkmechanismus

Target of Action

It is known that isocyanate compounds play a significant role in the secondary metabolism of cyanobacteria and other microorganisms .

Mode of Action

It is known that isocyanates can undergo reactions with small molecules such as water, alcohols, and amines, which are of significant industrial importance . Hydrolysis can occur across both the N-C and C-O bonds of HNCO via concerted mechanisms to form carbamate or imidic acid .

Biochemical Pathways

Reactions between substituted isocyanates and other small molecules are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers . Additionally, isocyanide-based cyclization has proven to be versatile for producing N-containing heterocycles .

Result of Action

It is known that some isocyanate compounds have been associated with cytotoxic activity .

Action Environment

It is known that the reactions of isocyanates can be catalyzed under certain conditions, such as the presence of amine bases .

Biochemische Analyse

Biochemical Properties

1-(2-Isocyanoethyl)-2,3-dihydroindole interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can involve both covalent and non-covalent bonds . The compound’s isocyanide group can undergo reactions with small molecules like water, leading to the formation of carbamate or imidic acid .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to have cytotoxic activity, indicating its potential influence on cell function

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, potentially inhibiting or activating enzymes

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are areas of active research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins. The compound’s localization or accumulation may be influenced by these interactions .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-(2-isocyanoethyl)-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-7-9-13-8-6-10-4-2-3-5-11(10)13/h2-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOISHRIQRHVZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCN1CCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2424460.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)

![N-(4-acetylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2424467.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)

![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)